

physicochemical properties of Chlorocitalopram, Hydrobromide

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Compound of Interest

Compound Name: Chlorocitalopram, Hydrobromide

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An In-Depth Technical Guide to the Physicochemical Properties of Chlorocitalopram Hydrobromide

This guide provides a comprehensive technical overview of the core physicochemical properties of Chlorocitalopram Hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental design, offers field-proven insights into analytical methodologies, and grounds its claims in authoritative references. The structure is designed to logically flow from fundamental identity to complex stability and analytical considerations, providing a holistic understanding essential for quality control, formulation, and regulatory compliance.

Chemical Identity and Structural Context

Chlorocitalopram, chemically known as 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile, is a critical chemical entity often encountered as a process-related impurity or an internal standard in the synthesis and analysis of the well-known antidepressant, Citalopram.^[1] While structurally analogous to Citalopram, the substitution of a chlorine atom for fluorine on the phenyl ring introduces subtle yet significant changes to its electronic and steric properties, thereby influencing its physicochemical behavior. A thorough characterization is paramount for developing robust analytical methods capable of distinguishing and quantifying it, ensuring the purity and safety of the final active pharmaceutical ingredient (API).

The hydrobromide salt form enhances the stability and aqueous solubility of the parent molecule, which is a tertiary amine. Understanding the properties of this salt is crucial for its handling, storage, and application in analytical and research settings.

Caption: Structural relationship between Citalopram and Chlorocitalopram.

Core Physicochemical Properties

The fundamental physicochemical properties of an API or its related compounds dictate its behavior from formulation to physiological absorption. While specific experimental data for Chlorocitalopram Hydrobromide is not extensively published, we can infer expected characteristics and outline the authoritative methodologies for their determination.

Property	Description / Expected Value	Significance in Drug Development
Chemical Formula	$C_{20}H_{21}ClN_2O \cdot HBr$ [2]	Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight	421.76 g/mol [2]	Essential for all stoichiometric calculations, including solution preparation and dosage.
CAS Number	64169-58-0[2]	Provides a unique, unambiguous identifier for the chemical substance.
Appearance	Reported as a Light Orange solid or Yellow Syrup.[1][2]	A basic but critical quality control parameter for raw material identification.
Solubility	Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, similar to Citalopram HBr.[3]	Directly impacts drug dissolution, bioavailability, and the choice of solvents for formulation and analysis.
pKa	Data not available. As a tertiary amine, the pKa will be associated with the protonated dimethylamino group.	Governs the extent of ionization at different physiological pH values, affecting absorption, distribution, and receptor binding.
Melting Point	Data not available. Citalopram HBr melts at 182-188°C.[3]	A key indicator of purity and can reveal the presence of different polymorphic forms.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method (OECD Guideline 105) provides a reliable determination of aqueous solubility, a critical parameter for predicting bioavailability.

Causality: This method is chosen for its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a thermodynamically stable solubility value. The use of a buffer system is critical as the solubility of ionizable compounds like Chlorocitalopram HBr is pH-dependent.

Methodology:

- **Preparation:** Prepare a series of buffered solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
- **Addition of Substance:** Add an excess amount of Chlorocitalopram Hydrobromide to a flask containing a known volume of the buffered solution. The excess should be sufficient to ensure a saturated solution with visible solid remaining.
- **Equilibration:** Agitate the flasks at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the samples to separate the solid from the saturated solution.
- **Quantification:** Accurately quantify the concentration of Chlorocitalopram in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[4]
- **Validation:** The experiment is considered valid if the concentration measured at different time points (e.g., 24h and 48h) is consistent, confirming equilibrium has been reached.

Experimental Protocol: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding how a molecule's charge state changes with pH.[5] For Chlorocitalopram, the pKa of the tertiary amine is the most relevant.

Causality: Potentiometric titration is an authoritative and direct method for measuring pKa. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point where $\text{pH} = \text{pKa}$.

Methodology:

- **Solution Preparation:** Accurately weigh and dissolve a sample of Chlorocitalopram Hydrobromide in a suitable solvent (e.g., water or a water/methanol co-solvent system).
- **Titration Setup:** Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature.
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Advanced analysis can be done using the first or second derivative of the curve to pinpoint the equivalence point more accurately.

Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH.[6] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8] While specific degradation studies on Chlorocitalopram are not widely published, the well-documented pathways for Citalopram provide a robust predictive model.[9][10]

Citalopram is known to be susceptible to degradation under hydrolytic and photolytic conditions, with primary degradation products including Citalopram N-oxide and N-desmethylcitalopram.[9][10] It is highly probable that Chlorocitalopram follows similar pathways due to the conservation of the tertiary amine and the overall molecular scaffold.

Caption: Proposed degradation pathways for Chlorocitalopram.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive approach to stress testing, designed to generate potential degradation products and validate the stability-indicating nature of an analytical method.^[11]

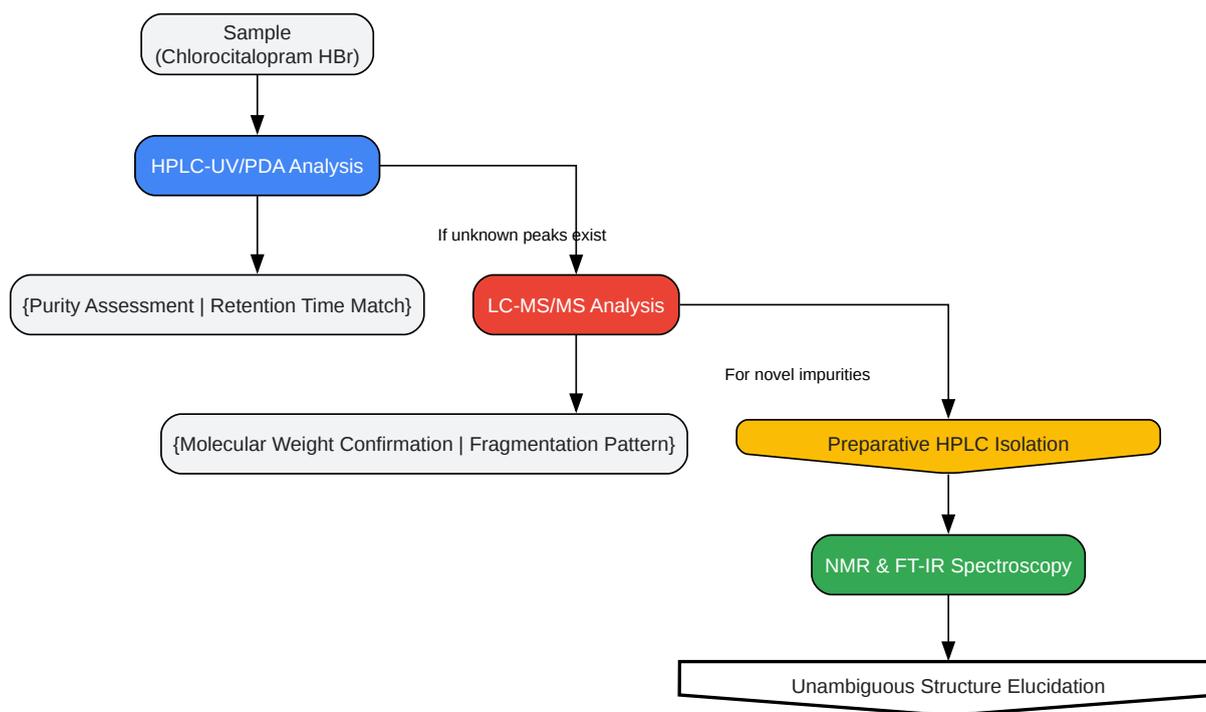
Causality: The conditions are chosen to be more severe than accelerated stability testing to intentionally degrade the molecule.^[8] This helps in rapidly identifying degradation products and pathways, which is essential for developing an analytical method that can separate these impurities from the parent compound.

Methodology:

- **Acid Hydrolysis:** Dissolve the sample in 0.1 M HCl and heat at 80°C for 2-8 hours.
- **Base Hydrolysis:** Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2-8 hours.
- **Oxidative Degradation:** Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- **Thermal Degradation:** Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours.
- **Photolytic Degradation:** Expose the sample solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- **Sample Analysis:** At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.

Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of Chlorocitalopram Hydrobromide and its potential impurities or degradants. The workflow ensures that identity, purity, and structure are confirmed with a high degree of confidence.



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Caption: Integrated workflow for analytical characterization.

Core Technique: Stability-Indicating RP-HPLC Method

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of purity and stability analysis.

Causality: RP-HPLC is chosen for its high resolving power, sensitivity, and reproducibility, making it ideal for separating a parent compound from closely related impurities and degradation products. The use of a Photodiode Array (PDA) detector is critical for a stability-

indicating method as it allows for peak purity analysis, ensuring that a chromatographic peak is not co-eluting with another compound.[4]

Exemplary Protocol (based on Citalopram methods):[4][11][12]

- Column: C18 stationary phase (e.g., Agilent Eclipse C18, 150 x 4.6mm, 5µm).
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium acetate, pH adjusted) and an organic modifier (e.g., Methanol or Acetonitrile). For example, 10mM Ammonium acetate: Methanol (35:65 v/v).[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 239 nm).[4]
- System Suitability: Before analysis, the system must be validated. This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility (RSD% of peak areas from replicate injections). For a stability-indicating method, a resolution of >1.5 between the parent peak and the closest eluting impurity peak must be demonstrated.[12]
- Self-Validation: The method's trustworthiness is established by its ability to resolve all degradation products generated during the forced degradation study from the main Chlorocitalopram peak and from each other, demonstrating specificity.

Conclusion

Chlorocitalopram Hydrobromide, while primarily known as a related substance to Citalopram, possesses a unique set of physicochemical properties that demand careful and thorough investigation. This guide has outlined the critical parameters—from chemical identity and solubility to stability and analytical characterization—that are indispensable for any scientist or researcher working with this compound. By grounding our understanding in authoritative methodologies and a logical, cause-and-effect approach to experimental design, we can ensure the development of robust, reliable, and regulatory-compliant processes. The provided protocols serve as a validated framework for researchers to determine these properties accurately, mitigating risks in drug development and ensuring the quality and safety of pharmaceutical products.

References

- Veeprho. Citalopram Chloro Methyl Impurity. Veeprho. [\[Link\]](#)
- Hauser, K. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [\[Link\]](#)
- Pharmaffiliates. Citalopram and its impurities. Pharmaffiliates. [\[Link\]](#)
- Rao, D. D., et al. (2009). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. PubMed. [\[Link\]](#)
- Jain, D., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO. [\[Link\]](#)
- S. Ashish, et al. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [\[Link\]](#)
- Pimpão, A. B., et al. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Journal of Analytical & Bioanalytical Techniques. [\[Link\]](#)
- Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [\[Link\]](#)
- Reddy, G. S., et al. CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. [\[Link\]](#)
- Seshagiri Rao, J.V.L.N., et al. (2012). Development and validation of RP-HPLC-PDA method for the analysis of Citalopram hydrobromide in bulk, dosage forms and in dissolution samples. Journal of Chemical and Pharmaceutical Research. [\[Link\]](#)
- Mahaparale, S. P., et al. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESCITALOPRAM BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Citalopram. PubChem. [\[Link\]](#)

- Al-Awady, M. J., et al. (2021). Design and synthesis of S-citalopram-imprinted polymeric sorbent: Characterization and application in enantioselective separation. PubMed. [[Link](#)]
- USP-NF. (2013). Citalopram Hydrobromide. USP-NF. [[Link](#)]
- Andersen, J., et al. (2015). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Citalopram Hydrobromide. PubChem. [[Link](#)]
- Kwon, J. W., & Armbrust, K. L. (2006). Degradation of citalopram by simulated sunlight. PubMed. [[Link](#)]
- Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [[Link](#)]
- University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [[Link](#)]
- Lam, E., et al. (2021). Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. National Institutes of Health. [[Link](#)]
- Wikipedia. Citalopram. Wikipedia. [[Link](#)]
- Pharmaffiliates. Chlorocitalopram. Pharmaffiliates. [[Link](#)]
- Williams, R. pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [[Link](#)]
- Chemistry LibreTexts. Table of Acids with Ka and pKa Values. [[Link](#)]
- Costa, J. L., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. [[Link](#)]
- Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. [[Link](#)]

- Holmes, A. M., et al. (2021). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Florida State University. [[Link](#)]

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Sources

- 1. pharmaffiliates.com [[pharmaffiliates.com](#)]
- 2. Chlorocitalopram, Hydrobromide | CymitQuimica [[cymitquimica.com](#)]
- 3. Citalopram hydrobromide CAS#: 59729-32-7 [[m.chemicalbook.com](#)]
- 4. jocpr.com [[jocpr.com](#)]
- 5. organicchemistrydata.org [[organicchemistrydata.org](#)]
- 6. Forced Degradation Studies - MedCrave online [[medcraveonline.com](#)]
- 7. biopharminternational.com [[biopharminternational.com](#)]
- 8. ijrpp.com [[ijrpp.com](#)]
- 9. scielo.br [[scielo.br](#)]
- 10. Degradation of citalopram by simulated sunlight - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 12. uspnf.com [[uspnf.com](#)]
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